molecular formula C19H10F12N4O2 B11697351 1,3,5-Triazine, 2,4-bis(2,2,2-trifluoro-1-trifluoromethylethoxy)-6-(1-naphthylamino)-

1,3,5-Triazine, 2,4-bis(2,2,2-trifluoro-1-trifluoromethylethoxy)-6-(1-naphthylamino)-

Cat. No.: B11697351
M. Wt: 554.3 g/mol
InChI Key: SWQLWFWHKCPVAJ-UHFFFAOYSA-N
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Description

This compound is a highly fluorinated 1,3,5-triazine derivative characterized by two 2,2,2-trifluoro-1-trifluoromethylethoxy groups at positions 2 and 4 and a 1-naphthylamino substituent at position 4. Its structure combines fluorinated alkoxy chains, known for enhancing thermal stability and hydrophobicity, with a bulky aromatic amine group, which may confer unique electronic or bioactive properties. While direct data on this compound’s applications are scarce in the provided evidence, analogous triazine derivatives are utilized in flame retardants, pharmaceuticals, and agrochemicals due to their stability and reactivity .

Properties

Molecular Formula

C19H10F12N4O2

Molecular Weight

554.3 g/mol

IUPAC Name

4,6-bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-N-naphthalen-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C19H10F12N4O2/c20-16(21,22)11(17(23,24)25)36-14-33-13(32-10-7-3-5-8-4-1-2-6-9(8)10)34-15(35-14)37-12(18(26,27)28)19(29,30)31/h1-7,11-12H,(H,32,33,34,35)

InChI Key

SWQLWFWHKCPVAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=NC(=NC(=N3)OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine, 2,4-bis(2,2,2-trifluoro-1-trifluoromethylethoxy)-6-(1-naphthylamino)- typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.

    Introduction of Trifluoromethylethoxy Groups: The trifluoromethylethoxy groups can be introduced via nucleophilic substitution reactions using suitable reagents like trifluoroethanol.

    Attachment of the Naphthylamino Group: The naphthylamino group can be attached through amination reactions, often involving the use of naphthylamine and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine, 2,4-bis(2,2,2-trifluoro-1-trifluoromethylethoxy)-6-(1-naphthylamino)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Including transition metal catalysts for specific reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block for synthesizing more complex organic molecules. Its triazine core can undergo various chemical transformations that allow the introduction of different functional groups.

Biology

Research indicates potential biological activities including:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains.
  • Antiviral Activity : Studies highlight its potential as a therapeutic agent against viral infections.

A notable study demonstrated that derivatives of triazine compounds exhibit significant antifungal activity against pathogens like Candida albicans .

Medicine

In pharmaceutical research, this compound is explored as an intermediate in drug development. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Materials Science

Due to its unique chemical properties:

  • Polymer Development : It is used in creating advanced materials such as coatings and adhesives.
  • UV Absorption : Triazine derivatives are employed as UV stabilizers in plastics and coatings to enhance durability against sunlight degradation.

Case Study 1: Antimicrobial Activity

A study conducted on various triazine derivatives revealed that compounds similar to 1,3,5-Triazine exhibited potent antimicrobial effects against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell membranes due to the lipophilic nature of the trifluoroalkyl substituents .

Case Study 2: Pharmaceutical Applications

In a recent investigation into the use of triazine derivatives in drug formulation, it was found that these compounds could enhance the solubility and bioavailability of poorly soluble drugs. This property is critical for developing effective pharmaceutical formulations .

Mechanism of Action

The mechanism of action of 1,3,5-Triazine, 2,4-bis(2,2,2-trifluoro-1-trifluoromethylethoxy)-6-(1-naphthylamino)- involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes or Receptors: Affecting their activity and leading to biological effects.

    Modulate Signaling Pathways: Influencing cellular processes and responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Substituents Key Properties Applications/Findings
Target Compound
1,3,5-Triazine, 2,4-bis(2,2,2-trifluoro-1-trifluoromethylethoxy)-6-(1-naphthylamino)-
2,4: 2,2,2-trifluoro-1-trifluoromethylethoxy
6: 1-naphthylamino
High fluorination likely enhances thermal stability and hydrophobicity; bulky naphthylamino group may influence π-π interactions or bioactivity. Potential use in flame retardants (inferred from fluorinated analogs) or pharmaceuticals .
Melamine Phosphate
(1,3,5-triazine-2,4,6-triamine phosphate, CAS 41583-09-9)
2,4,6: Amino groups; phosphate counterion Limited data; no harmonized CLP classification; properties inferred from melamine. Flame retardant in polymers; low toxicity profile .
Bis(morpholino-1,3,5-triazine)
(e.g., 4,6-dimorpholino-1,3,5-triazin-2-yl derivatives)
4,6: Morpholino groups Synthesized via nucleophilic substitution; moderate solubility in THF/MeOH. Pharmaceutical intermediates (e.g., kinase inhibitors) .
Fluorinated 1,2,4-Triazines
(e.g., 3-thioxo-1,2,4-triazin-5-ones with nitro/fluoro groups)
Varied: Nitro, fluoro, and thioxo groups Antibacterial activity reported; synthesized via condensation/thioacylation. Antimicrobial agents; structural analogs to lamotrigine .

Key Observations:

Substituent Effects: The target compound’s fluorinated alkoxy groups likely improve thermal stability compared to non-fluorinated analogs like melamine phosphate, which relies on phosphate-amine interactions for flame-retardant properties .

Synthetic Accessibility: Bis(morpholino) triazines are synthesized via nucleophilic displacement of chlorotriazines, a method that may apply to the target compound’s alkoxy groups . Fluorinated 1,2,4-triazines () require multi-step reactions involving thiosemicarbazide or trifluoroacetate intermediates, suggesting that the target compound’s fluorinated substituents could complicate synthesis .

Bioactivity: While the target compound’s bioactivity is undocumented in the evidence, fluorinated triazines in exhibit antibacterial properties, implying that its naphthylamino group could synergize with fluorinated chains for enhanced bioactivity .

Environmental and Safety Profiles :

  • Melamine phosphate lacks harmonized hazard classifications, but fluorinated compounds often raise concerns regarding persistence. The target compound’s environmental impact remains unstudied .

Biological Activity

1,3,5-Triazine derivatives are gaining attention in medicinal chemistry due to their diverse biological activities. The compound 1,3,5-Triazine, 2,4-bis(2,2,2-trifluoro-1-trifluoromethylethoxy)-6-(1-naphthylamino)- is a notable derivative that has been explored for its potential therapeutic applications. This article synthesizes current research findings on its biological activity, including anticancer properties and other pharmacological effects.

Chemical Structure and Synthesis

The compound features a triazine core with trifluoroethoxy substituents and an aniline moiety. The synthesis typically involves:

  • Amination of triazine derivatives using various anilines.
  • Suzuki coupling reactions to introduce phenolic groups.

These synthetic strategies are crucial for enhancing the compound's biological activity by modifying its structural properties.

Biological Activity Overview

1,3,5-Triazine derivatives exhibit a wide range of biological activities including:

  • Anticancer Activity : Several studies have demonstrated that triazine derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : They show efficacy against bacteria and fungi, making them potential candidates for developing new antibiotics.
  • Anti-inflammatory Effects : Certain derivatives have been noted for their ability to modulate inflammatory pathways.

Anticancer Studies

A significant study evaluated the anticancer activity of 1,3,5-triazine derivatives against lung cancer cell lines (A549 and NCI-H1299). The compound 9c , a derivative of the targeted triazine structure:

  • Cell Viability Assay : Treatment with 25 μM of compound 9c resulted in a decrease in cell viability to 59.9% in A549 cells and 68.8% in NCI-H1299 cells .

The mechanism underlying the anticancer effects involves:

  • Increased Reactive Oxygen Species (ROS) : Flow cytometry analysis indicated that treatment with compound 9c led to elevated ROS levels.
  • Mitochondrial Membrane Depolarization : This suggests that the compound may induce mitochondrial dysfunction as part of its cytotoxic mechanism .

Antimicrobial Activity

Research has shown that triazine derivatives possess significant antimicrobial properties. For instance:

  • A review highlighted their effectiveness against various pathogens including bacteria and fungi .
  • Specific derivatives have been tested for antifungal activity with promising results.

Data Summary Table

Biological ActivityCompound TestedEffect ObservedReference
Anticancer9cDecreased cell viability (A549: 59.9%)
AntimicrobialVariousEffective against bacteria and fungi
Anti-inflammatorySelected DerivativesModulation of inflammatory pathways

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between triazine derivatives and target proteins. For instance:

  • Docking studies indicated that compounds like 11b exhibited strong binding affinities to human adenosine receptors (hA1AR), suggesting potential mechanisms for their pharmacological effects .

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